2-Bromo-5-ethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-ethylpyrimidine is a heterocyclic compound widely used in organic synthesis. It is characterized by the presence of a bromine atom at the second position and an ethyl group at the fifth position of the pyrimidine ring. This compound has several physical and chemical properties that make it useful in various applications, including its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethylpyrimidine typically involves the bromination of 5-ethylpyrimidine. One common method includes the reaction of 5-ethylpyrimidine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes, to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-ethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids or alkynylzincs to form more complex pyrimidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Cross-Coupling Reactions: Products are typically more complex pyrimidine derivatives with aryl or alkynyl groups attached.
Scientific Research Applications
2-Bromo-5-ethylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethylpyrimidine largely depends on its derivatives and the specific biological targets they interact with. Generally, the compound can act as a precursor to molecules that interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved vary based on the specific application and derivative used .
Comparison with Similar Compounds
2-Bromo-5-chloropyridine: Another halogenated pyrimidine used in organic synthesis.
5-Bromo-2-iodopyrimidine: Used in selective palladium-catalyzed cross-coupling reactions.
Uniqueness: 2-Bromo-5-ethylpyrimidine is unique due to the presence of both a bromine atom and an ethyl group on the pyrimidine ring, which imparts distinct reactivity and properties compared to other halogenated pyrimidines. This makes it particularly useful in the synthesis of specific derivatives that require these functional groups .
Properties
IUPAC Name |
2-bromo-5-ethylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWPWMJZOZTSCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.